4-Pentafluoroethylsulfanyl-biphenyl
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Overview
Description
4-Pentafluoroethylsulfanyl-biphenyl is a chemical compound with the molecular formula C14H9F5S. It consists of a biphenyl structure with a pentafluoroethylsulfanyl group attached to one of the benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentafluoroethylsulfanyl-biphenyl typically involves the introduction of the pentafluoroethylsulfanyl group to a biphenyl precursor. One common method is the Ullmann reaction, where an aryl halide reacts with a thiol in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of biphenyl derivatives, including this compound, often employs scalable synthetic methodologies. These methods include catalytic coupling reactions such as the Suzuki-Miyaura and Negishi reactions, which are known for their efficiency and high yields. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pentafluoroethylsulfanyl-biphenyl undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pentafluoroethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the biphenyl core or the pentafluoroethylsulfanyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl rings .
Scientific Research Applications
4-Pentafluoroethylsulfanyl-biphenyl has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, with studies focusing on its biological activity and therapeutic potential.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 4-Pentafluoroethylsulfanyl-biphenyl involves its interaction with molecular targets through its biphenyl core and pentafluoroethylsulfanyl group. The fluorinated group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can disrupt cellular processes, making the compound a potential candidate for antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
Polybrominated Biphenyls (PBBs): Used as flame retardants, these compounds have similar biphenyl structures but differ in their halogenation pattern.
Polybrominated Diphenylethers (PBDEs): Also used as flame retardants, these compounds have diphenyl ether structures with bromine atoms.
Other Fluorinated Biphenyls: Compounds with different fluorinated groups attached to the biphenyl core
Uniqueness
4-Pentafluoroethylsulfanyl-biphenyl is unique due to its specific pentafluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethylsulfanyl)-4-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5S/c15-13(16,17)14(18,19)20-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAVJMFRZDYJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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